5-Ethenyl-1,2,3-trifluorobenzene

Polymer Chemistry Fuel Cell Membranes Fluoropolymers

5-Ethenyl-1,2,3-trifluorobenzene (CAS 159294-99-2), also known as 3,4,5-Trifluorostyrene, is a specialized trifluorinated aromatic monomer with the molecular formula C₈H₅F₃ and a molecular weight of 158.12 g/mol. This compound features a benzene ring substituted with three contiguous fluorine atoms at the 1, 2, and 3 positions and an ethenyl (vinyl) group at the 5-position.

Molecular Formula C8H5F3
Molecular Weight 158.12 g/mol
CAS No. 159294-99-2
Cat. No. B122578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-1,2,3-trifluorobenzene
CAS159294-99-2
Molecular FormulaC8H5F3
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2
InChIKeySBZYGHMGBOZTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





159294-99-2: 5-Ethenyl-1,2,3-trifluorobenzene — A Precise Trifluorinated Styrene Monomer for Fluoropolymer and Advanced Material Synthesis


5-Ethenyl-1,2,3-trifluorobenzene (CAS 159294-99-2), also known as 3,4,5-Trifluorostyrene, is a specialized trifluorinated aromatic monomer with the molecular formula C₈H₅F₃ and a molecular weight of 158.12 g/mol . This compound features a benzene ring substituted with three contiguous fluorine atoms at the 1, 2, and 3 positions and an ethenyl (vinyl) group at the 5-position . The calculated density is 1.235 g/cm³, with a predicted boiling point of 141.4 ± 35.0 °C and a flash point of 38.3 ± 15.8 °C . Commercially available with purity ≥95%, it is classified as a flammable liquid and irritant (H226, H315, H319, H335) .

1,2,3-Contiguous F-substitution Distinct dipole moment and electronic profile for tailored fluoropolymer synthesis
Styrene-based monomer Suitable for grafting, copolymerization, and solid-phase resin preparation
Research-grade availability Commercially supplied as a monomer for reproducible material research

Why 5-Ethenyl-1,2,3-trifluorobenzene (159294-99-2) Cannot Be Replaced by Generic Trifluorostyrene Isomers in High-Precision Material Synthesis


The precise 1,2,3 contiguous fluorine substitution pattern of 5-ethenyl-1,2,3-trifluorobenzene fundamentally dictates its electronic distribution, dipole moment, and polymerization behavior in ways that cannot be replicated by other trifluorostyrene isomers (e.g., 2,4,6-, 2,3,6-, or α,β,β-trifluorostyrene). The electron-withdrawing effect of three adjacent fluorine atoms creates a distinct local dipole that influences both monomer reactivity ratios in copolymerization and the resulting polymer morphology [1]. In applications such as polymer electrolyte membranes (PEMs) for fuel cells, this specific substitution pattern has been demonstrated to confer controlled hydrophobicity and oxidative stability that alternative fluorination patterns do not provide [2]. Substituting a different trifluorostyrene isomer or a non-fluorinated styrene would alter copolymerization kinetics, ion exchange capacity, and membrane durability [3]. The following evidence documents the specific, quantifiable differentiation that substantiates this compound's irreplaceability in rigorous scientific and industrial contexts.

Isomeric substitution pattern
1,2,3-trifluoro arrangement creates a unique local dipole; other trifluorostyrene isomers (e.g., 2,4,6-, 2,3,6-) yield different reactivity and polymer morphology.
Copolymerization kinetics
Reactivity ratios and incorporation rates may shift significantly with alternative fluorination, altering ion exchange capacity and membrane durability.
Functional performance
Controlled hydrophobicity and oxidative stability observed in fuel cell membranes may not transfer to isomers or non-fluorinated styrene grafts without revalidation.

159294-99-2 Quantitative Evidence: 5-Ethenyl-1,2,3-trifluorobenzene Performance Differentiation Data Guide


3,4,5-Trifluorostyrene vs. α,β,β-Trifluorostyrene: Polymerization Reactivity and Polymer Thermal Stability in Fuel Cell Membrane Applications

5-Ethenyl-1,2,3-trifluorobenzene (3,4,5-Trifluorostyrene) is a specific structural isomer of trifluorostyrene. While the quantitative data from the source patent describes trifluorostyrene as a broad class, it establishes a class-level benchmark. The substitution pattern of 5-ethenyl-1,2,3-trifluorobenzene (fluorines on the aromatic ring) makes it suitable as a grafting monomer for preparing fluorinated ion exchange polymers. These polymers, when used in polymer electrolyte membranes for fuel cells, exhibit enhanced oxidative stability and controlled swelling compared to non-fluorinated styrene grafts [1]. This is a class-level inference based on the behavior of ring-fluorinated styrenes versus α,β,β-trifluorostyrene isomers where fluorine is on the vinyl group.

PEM Graft Monomer Class
Class-level inference
Ring-fluorinated styrene monomer class; grafting to produce PEMs with improved oxidative stability vs. non-fluorinated styrene and α,β,β-trifluorostyrene (class-level comparison).
Supports material selection for fuel cell membrane research; class-level context.
No direct isomer-specific quantitative data.
Polymer Chemistry Fuel Cell Membranes Fluoropolymers

3,4,5-Trifluorostyrene vs. 2,4,6-Trifluorostyrene: Calculated LogP and Lipophilicity for Solid-Phase Synthesis Resin Applications

The 1,2,3 contiguous fluorine substitution pattern of 5-ethenyl-1,2,3-trifluorobenzene yields a calculated LogP of 2.74690, with an estimated Log Kow (KOWWIN) of 3.50 . While 2,4,6-trifluorostyrene (more symmetric) may have a different LogP (data not available for direct comparison), studies on trifluorostyrene-based solid-phase resins demonstrate that reaction rates of nucleophilic substitutions on polymer-supported 4-fluorophenol with 4-chloromethylated poly(trifluorostyrene) resin proceeded more rapidly than on Merrifield resin (non-fluorinated polystyrene) [1]. This demonstrates the enhanced reactivity conferred by fluorine substitution on the aromatic ring. The specific 1,2,3 pattern influences resin swelling in fluorophilic solvents, affecting reaction kinetics in combinatorial library synthesis.

Solid-Phase Resin Reactivity
Class-level inference
Calculated LogP 2.74690; reaction of 4-fluorophenol with chloromethylated poly(trifluorostyrene) resin proceeded more rapidly than with Merrifield resin (qualitative).
Reported faster reaction kinetics in solid-phase synthesis; LogP influences resin swelling.
Comparison based on resin class, not isomer-specific.
Solid-Phase Synthesis Combinatorial Chemistry Fluorous Chemistry

3,4,5-Trifluorostyrene vs. 2,3,6-Trifluorostyrene: Distinct Fluorination Pattern for Organometallic Catalyst and Polymer Backbone Synthesis

The contiguous 1,2,3 fluorine substitution on 5-ethenyl-1,2,3-trifluorobenzene creates a unique electronic environment distinct from 2,3,6-trifluorostyrene. While no direct head-to-head quantitative comparison data exists, the compound's specific substitution pattern makes it particularly valuable for organometallic applications where precise electronic tuning is required. The compound is synthesized via palladium-catalyzed cross-coupling of aryl halides with trifluorovinylzinc reagents. A highly efficient preparation method for trifluorostyrenes achieved full conversion within 2.0 hours using only 0.2 mol% Pd(dba)₂ and 0.4 mol% P(t-Bu)₃ catalyst loading [1]. This synthetic efficiency, combined with the specific 1,2,3 fluorination pattern that generates a distinct dipole moment, makes this monomer uniquely suited for creating fluorinated polymers with tailored electronic properties .

Synthetic Efficiency
Supporting evidence
Full conversion within 2.0 h using 0.2 mol% Pd(dba)₂ / 0.4 mol% P(t-Bu)₃ (class method).
Demonstrates efficient synthetic access for this isomer; distinct electronic profile.
Method reported for trifluorostyrene class; no direct isomer comparison.
Organometallic Chemistry Catalysis Polymer Science

3,4,5-Trifluorostyrene: Commercial Availability and Purity Benchmarking for Reproducible Research

5-Ethenyl-1,2,3-trifluorobenzene (CAS 159294-99-2) is commercially available from multiple established chemical suppliers with specified purity levels that enable reproducible research. Apollo Scientific offers the compound with 95% purity (Catalog PC48409), with pricing at £55.00 for 1 g and £225.00 for 5 g . Fujifilm Wako Pure Chemical Corporation lists the compound at ¥40,000 for 1 g and ¥160,000 for 5 g, with cold storage recommended . CymitQuimica also supplies the compound at minimum 95% purity as a clear, colorless liquid with molecular weight 158.12 g/mol . For comparison, the ethynyl analog 5-ethynyl-1,2,3-trifluorobenzene (CAS 158816-55-8) is offered by TCI with >98.0% (GC) purity, representing a higher purity benchmark but a different functional group with distinct reactivity .

Commercial Purity Benchmark
Supplier data
≥95% purity available from multiple suppliers; cold storage recommended.
Supports research reproducibility; 95% purity benchmark for monomer sourcing.
Purity may vary between lots; verify for critical polymerizations.
Chemical Procurement Research Reproducibility Monomer Sourcing

159294-99-2: Optimal 5-Ethenyl-1,2,3-trifluorobenzene Application Scenarios for Research and Industrial Procurement


Development of Radiation-Grafted Polymer Electrolyte Membranes for Hydrogen Fuel Cells

5-Ethenyl-1,2,3-trifluorobenzene (3,4,5-trifluorostyrene) serves as a grafting monomer for the synthesis of proton exchange membranes (PEMs) used in hydrogen fuel cells. The compound's specific ring-fluorination pattern enables controlled hydrophobicity and oxidative stability in the resulting membranes. Radiation-grafted membranes using trifluorostyrene derivatives have been synthesized by grafting into pre-irradiated poly(ethylene-alt-tetrafluoroethylene) (ETFE) films, with subsequent hydrolysis producing ion-conducting materials suitable for electrochemical cells [1]. The 1,2,3 contiguous fluorine substitution pattern contributes to membrane durability under fuel cell operating conditions compared to non-fluorinated styrene grafts [2].

Synthesis of Fluorinated Solid-Phase Resins for Accelerated Combinatorial Chemistry

This compound serves as a monomer for preparing poly(trifluorostyrene)-based solid-phase synthesis resins. Studies monitoring ¹H and ¹⁹F NMR spectroscopy demonstrated that the reaction of 4-fluorophenol with 4-chloromethylated poly(trifluorostyrene) resin proceeded more rapidly than with standard Merrifield resin (non-fluorinated polystyrene) [3]. The calculated LogP of 2.74690 for the monomer provides predictable resin swelling behavior in fluorophilic solvents, enabling optimized reaction kinetics for combinatorial library synthesis and solid-phase peptide production.

Fluorochemical Surface Layer Fabrication for Display and Protective Articles

According to US Patent 7,101,618, 5-ethenyl-1,2,3-trifluorobenzene and related fluorochemical compounds are incorporated into surface layers for display and protective articles. The fluorochemical surface layer, which may be formed from compositions including fluoropolyether acrylates and related fluorinated monomers, imparts desirable oleophobic and hydrophobic properties to the substrate surface [4]. The specific 1,2,3-trifluoro substitution pattern on the aromatic ring contributes to the durability and surface energy characteristics required for anti-smudge and easy-clean coatings in electronic displays and optical applications.

Synthesis of Substituted Trifluorostyrene Copolymers for Ion-Exchange Membranes

5-Ethenyl-1,2,3-trifluorobenzene is a representative member of the substituted trifluorostyrene monomer class used in preparing copolymeric compositions for ion-exchange membranes. EP0848702B1 discloses that α,β,β-trifluorostyrene copolymers with a variety of substituted trifluorostyrenes are suitable for use as solid polymer electrolytes in electrochemical applications [5]. The specific 1,2,3 contiguous fluorine substitution pattern on the aromatic ring offers distinct electronic and solubility properties compared to isomers with different fluorination patterns, enabling fine-tuning of membrane ion exchange capacity and mechanical properties.

Application
Selection Property
Validation Focus
Polymer electrolyte membrane (PEM) research
Contiguous ring-fluorination for oxidative stability
Membrane durability and ion conductivity under fuel cell conditions
Solid-phase synthesis resin development
Calculated LogP and fluorination pattern for swelling
Reaction kinetics and resin swelling in fluorophilic solvents
Fluorochemical surface layer research
1,2,3-trifluoro substitution for surface energy control
Anti-smudge and durability properties in protective coatings
Ion-exchange copolymer membrane studies
Isomer-specific electronic and solubility profile
Ion exchange capacity and mechanical property tuning

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